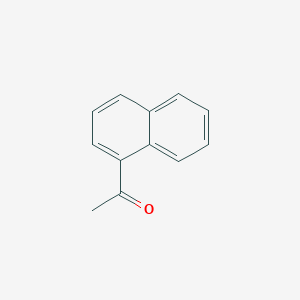

3,4-Bis(difluorométhoxy)benzaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or regioselective metalation. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 3,5-bis(decyloxy)benzaldehyde was synthesized as a precursor for other compounds . These methods could potentially be adapted for the synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Bis(difluoromethoxy)benzaldehyde has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by these methods, revealing large bond angles around phosphorus atoms . These techniques could be used to determine the molecular structure of 3,4-Bis(difluoromethoxy)benzaldehyde.

Chemical Reactions Analysis

The related compounds exhibit interesting reactivity. For example, 1,2-bis(dimethylphenylsilyl)tetrafluoroethane reacts with benzaldehyde to give trifluorovinylated and tetrafluoroethylenated products . This suggests that 3,4-Bis(difluoromethoxy)benzaldehyde could also participate in similar reactions, potentially leading to the formation of novel fluorinated compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points and polymorphic behavior can be characterized by differential scanning calorimetry and polarized light thermo microscopy, as demonstrated for 3,5-bis(decyloxy)benzaldehyde . The chemical properties, including redox behavior, can be studied using electrochemical measurements . These methods could be applied to 3,4-Bis(difluoromethoxy)benzaldehyde to comprehensively analyze its physical and chemical properties.

Relevant Case Studies

Although no direct case studies on 3,4-Bis(difluoromethoxy)benzaldehyde are provided, the synthesis and characterization of similar compounds offer valuable insights. For instance, the polymorphism of 3,5-bis(decyloxy)benzaldehyde has been thoroughly studied, which could be relevant when considering the solid-state properties of 3,4-Bis(difluoromethoxy)benzaldehyde . Additionally, the practical synthesis of 3,5-bis(trifluoromethyl)benzylamine from its aldehyde precursor demonstrates the potential for biomimetic transformations in the synthesis of related compounds .

Applications De Recherche Scientifique

3,4-Bis(difluorométhoxy)benzaldéhyde : Analyse complète des applications de recherche scientifique

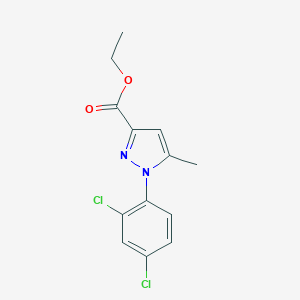

Recherche pharmaceutique : this compound est utilisé dans la synthèse de composés de diphényléthylène qui agissent comme inhibiteurs de la PDE4 (phosphodiestérase-4). Ces inhibiteurs ont des applications potentielles dans le traitement de diverses maladies, notamment le cancer, les troubles du système nerveux central (SNC) et les troubles inflammatoires .

Science des matériaux : Ce composé peut être impliqué dans la recherche liée à la science des matériaux en raison de ses propriétés chimiques, bien que les applications spécifiques dans ce domaine ne soient pas détaillées dans les résultats de la recherche.

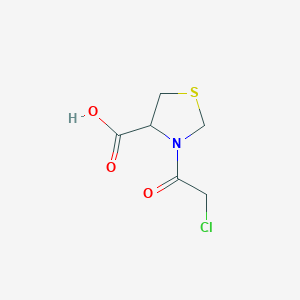

Synthèse chimique : En synthèse chimique, le this compound peut être un précurseur de molécules complexes. Par exemple, il peut être utilisé pour la préparation de dérivés d'octahydroquinazolinedione par des réactions multi-composants .

Chimie analytique : En tant que matériau de référence, le this compound peut être utilisé pour l'étalonnage analytique et le développement de méthodes dans diverses applications de chimie analytique .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Biochemical Pathways

The biochemical pathways affected by 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.

Result of Action

The molecular and cellular effects of 3,4-Bis(difluoromethoxy)benzaldehyde’s action are currently unknown . As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be elucidated.

Propriétés

IUPAC Name |

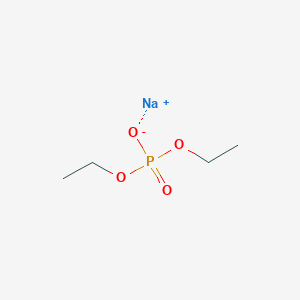

3,4-bis(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

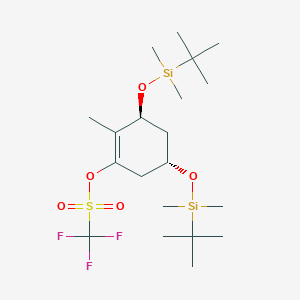

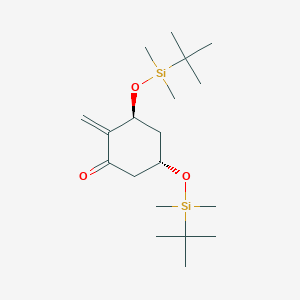

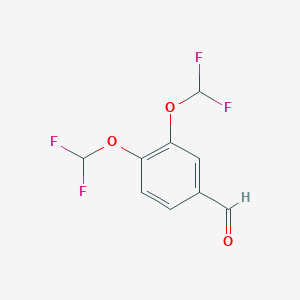

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHURZAZBKLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561105 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127842-54-0 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.